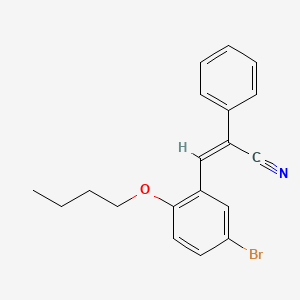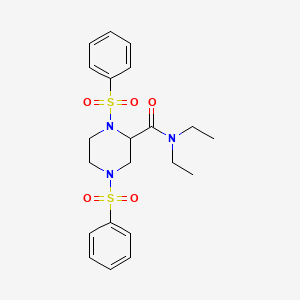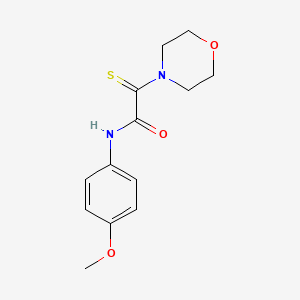
N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, also known as MTA, is a thiosemicarbazone derivative that has been extensively studied for its potential therapeutic applications. MTA has been found to exhibit various biological activities, including antitumor, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide is not fully understood. However, it has been proposed that N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide exerts its antitumor activity by inhibiting ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been found to inhibit the replication of hepatitis C virus by targeting the NS5B polymerase.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has also been found to inhibit the replication of hepatitis C virus by inhibiting the NS5B polymerase. In addition, N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been found to exhibit antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antitumor, antiviral, and antimicrobial activity. However, N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide also has some limitations for lab experiments. It is highly reactive and unstable in solution, and it can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide. One area of research is the development of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide derivatives with improved pharmacological properties, such as increased stability and reduced toxicity. Another area of research is the investigation of the mechanism of action of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, particularly its antiviral activity against hepatitis C virus and dengue virus. In addition, further studies are needed to investigate the potential of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide as a therapeutic agent for the treatment of cancer, viral infections, and microbial infections.
Conclusion
In conclusion, N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, or N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, is a thiosemicarbazone derivative that exhibits potent antitumor, antiviral, and antimicrobial activity. N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been extensively studied for its potential therapeutic applications, and several future directions for research on N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide have been identified. Further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide and to investigate its potential as a therapeutic agent for the treatment of cancer, viral infections, and microbial infections.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide involves the reaction of thiosemicarbazide with 4-methoxybenzaldehyde and 4-morpholinecarboxaldehyde in the presence of acetic acid. The resulting product is N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, which can be purified by recrystallization. The chemical structure of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide is shown below:
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has also been found to exhibit antiviral activity against hepatitis C virus and dengue virus. In addition, N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been found to exhibit antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-morpholin-4-yl-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-11-4-2-10(3-5-11)14-12(16)13(19)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJUVLSZRDAWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

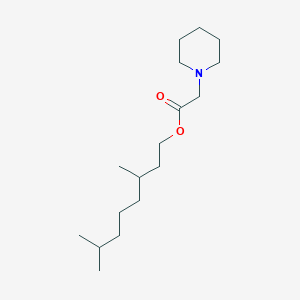
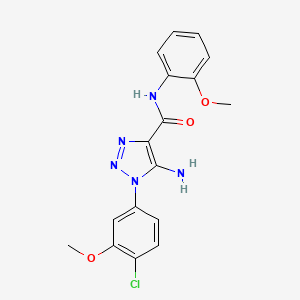
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)
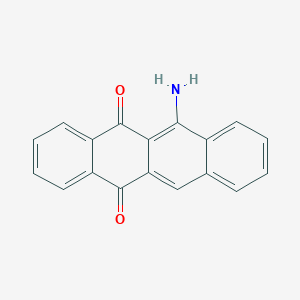

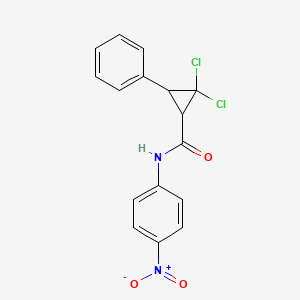
![2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![4-[4-(1,3-benzoxazol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5223437.png)
![5-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5223441.png)

![N-(3'-chloro-3-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5223478.png)
![N-(3-methylphenyl)-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5223482.png)
